tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate
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Overview
Description
Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate
- tert-butyl (3S)-3-amino-3-(2-fluorophenyl)propanoate
- tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate
Uniqueness
Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C13H18FNO2 |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
InChI Key |
MLSJKFFGDUXDBS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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